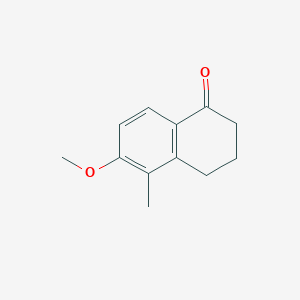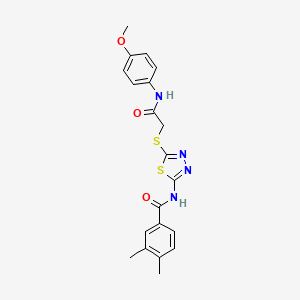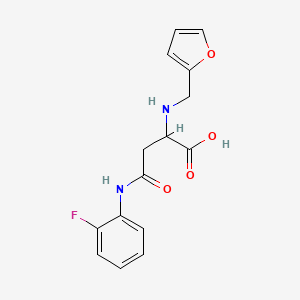
6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one” is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one” is 1S/C12H14O2/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a solid or liquid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Anti-inflammatory Compounds Synthesis
Compounds related to "6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one" have been prepared and evaluated for their anti-inflammatory activities. A study highlighted the synthesis of a series of compounds exhibiting significant anti-inflammatory effects, demonstrating the potential of such derivatives in medical chemistry. The structural modification, including the introduction of small lipophilic groups and adjustments in the side chain, was crucial for the observed activity. This work opens avenues for the development of new anti-inflammatory agents (Goudie et al., 1978).
Methylation of Naphthalene over Catalysts
The methylation of naphthalene, which is closely related to the chemical structure of "6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one," has been extensively studied to produce valuable chemical intermediates. Research on Fe/ZSM-5 zeolite catalysts has revealed insights into the kinetics and mechanisms of naphthalene methylation, showing significant effects of temperature and space velocity on product distribution. This study underscores the importance of understanding catalytic processes for optimizing the production of specific naphthalene derivatives (Güleç et al., 2017).
Fluorescent Probes and Polarity Studies
Unexpected reactions during the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which shares structural similarities with "6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one," have been explored for their potential in creating fluorescent probes. These compounds are valuable for studying the polarity of lipid bilayers in biological membranes, offering tools for biophysical research and the development of novel fluorescent molecules (Balo et al., 2000).
Shape-selective Catalysis for Synthesis
The shape-selective methylation of naphthalene, aiming at the synthesis of specific dimethylnaphthalene isomers, has been investigated using modified catalysts. Studies on Fe-MFI catalysts, which are related to the processing of compounds like "6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one," have shown promising selectivity and efficiency in producing 2,6-dimethylnaphthalene, a key compound for polyethylene naphthalate production. This research highlights the role of catalyst design in achieving desired outcomes in chemical synthesis (Song et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .
Propiedades
IUPAC Name |
6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLJBSAUUJPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
15159-14-5 |
Source


|
| Record name | 6-METHOXY-5-METHYL-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924719.png)
![(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride](/img/structure/B2924721.png)
![2-Aminospiro[3.4]octane-2-carboxylic acid](/img/structure/B2924723.png)
![Ethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B2924724.png)


![Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate](/img/structure/B2924729.png)
![3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2924734.png)
![ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2924735.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2924736.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2924738.png)

